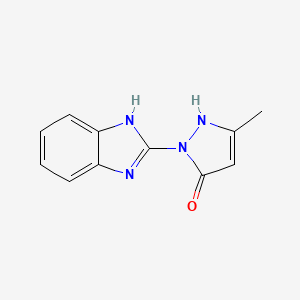

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol" often involves cyclocondensation reactions, where starting materials like 2-phenacyl-1H-benzimidazole react with aroylhydrazines to yield the desired product. This process is highlighted by the formation of 2-(3,5-diaryl-1H-pyrazol-4-yl)-1-methyl-1H-benzimidazoles, demonstrating tautomerism in the final products (Dzvinchuk & Lozinskii, 2011).

Molecular Structure Analysis

The molecular structure of compounds within this category is characterized by solid-state zwitterionic tautomerization, as demonstrated through spectroscopic techniques and single-crystal X-ray diffraction. This complex tautomerism showcases the versatility and complexity of the molecular structure inherent in these compounds, providing insights into their potential interactions and reactivity (El Foujji et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving "1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol" and similar compounds often lead to the formation of zwitterionic tautomers. These reactions are pivotal in understanding the chemical behavior of such compounds, including their potential as ligands in metal complexes, which could be explored for anticancer activities. The reactivity and stability of these compounds are influenced by their tautomeric forms, which are crucial for their biological applications (Stepanenko et al., 2011).

Applications De Recherche Scientifique

Prostate Cancer Drug Development

A series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives, including 1-(1H-benzimidazol-2-yl)-3,4-dimethyl-1H-pyrazol-5-ol, were synthesized and evaluated as prostate cancer antigen-1 (PCA-1/ALKBH3) inhibitors. These compounds demonstrated potential as novel anti-prostate cancer drugs. One compound, in particular, showed potent PCA-1/ALKBH3 inhibition both in vitro and in vivo, suggesting promising applications in prostate cancer treatment (Nakao et al., 2014).

Anti-Diabetic Potential

In a study involving the synthesis of novel benzimidazole-pyrazoline hybrid molecules, the anti-diabetic potential of these compounds was explored. They exhibited notable α-glucosidase inhibition activity, demonstrating potential as anti-diabetic agents. This highlights the versatile therapeutic applications of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol derivatives (Ibraheem et al., 2020).

Tautomerism and Structural Analysis

Research on the tautomerism and structural properties of 2-(3,5-diaryl-1H-pyrazol-4-yl)-1-methyl-1H-benzimidazoles, closely related to 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, reveals interesting chemical behaviors. These studies contribute to the understanding of the chemical characteristics and potential applications of these compounds (Dzvinchuk & Lozinskii, 2011).

Solid-State Zwitterionic Tautomerization

The solid-state zwitterionic tautomerization of 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzimidazole, a related compound, was explored for its potential biological importance. The study involved synthesis, characterization, and molecular docking interactions, pointing to the drug-like behavior of the synthesized molecule (El Foujji et al., 2021).

Antimicrobial and Antifungal Activities

A study on heterocyclic compounds bearing benzimidazole and pyrazoline motifs, which includes structures similar to 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, showed significant antimicrobial activity against various bacteria and fungi. This underscores the potential of these compounds in developing new antimicrobial agents (Desai et al., 2017).

Antipsychotic Potential

A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, with a structure related to the subject compound, were evaluated as potential antipsychotic agents. These compounds showed promising results in behavioral animal tests, indicating their potential in the development of new antipsychotic medications (Wise et al., 1987).

Safety And Hazards

Orientations Futures

The study of benzimidazole derivatives is a vibrant field in medicinal chemistry, with new compounds being synthesized and tested for various biological activities. Future research may focus on improving the potency and selectivity of these compounds, as well as minimizing their potential side effects .

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-yl)-5-methyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-7-6-10(16)15(14-7)11-12-8-4-2-3-5-9(8)13-11/h2-6,14H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXNULSELUJDDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.